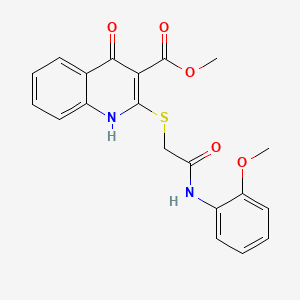

Methyl 2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Methyl 2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted with a methyl ester at position 3, a thioether-linked 2-((2-methoxyphenyl)amino)-2-oxoethyl group at position 2, and a methoxy-substituted aromatic ring. This compound shares structural motifs with several classes of bioactive molecules, including kinase inhibitors and antimicrobial agents. Below, we compare its structural and synthetic features with analogous compounds reported in the literature.

Properties

IUPAC Name |

methyl 2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S/c1-26-15-10-6-5-9-14(15)21-16(23)11-28-19-17(20(25)27-2)18(24)12-7-3-4-8-13(12)22-19/h3-10H,11H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBBLWVIIJJTHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Methyl 2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound with potential biological activities that make it a subject of interest in medicinal chemistry. This article delves into its biological activity, including antibacterial, anticancer, and antioxidant properties, supported by relevant research findings and data tables.

Molecular Formula: C19H20N2O5S

Molar Mass: 388.44 g/mol

CAS Number: 385377-07-1

The compound features a quinoline core linked to a methoxyphenyl group through a thioether bridge. This unique structure is believed to contribute to its biological activities.

Antibacterial Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, a related compound demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against various strains .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Compound A | E. coli | 0.004 | 0.008 |

| Compound B | S. aureus | 0.01 | 0.02 |

| Compound C | P. aeruginosa | 0.03 | 0.06 |

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies indicated that the compound inhibits the proliferation of MCF-7 breast cancer cells significantly. The cell viability was assessed using the MTT assay, revealing that the compound's effectiveness increases with concentration .

Table 2: Anticancer Activity Against MCF-7 Cell Line

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

Antioxidant Activity

The antioxidant properties of this compound have also been studied. It was found to reduce reactive oxygen species (ROS) levels significantly in cellular models, suggesting its potential role in mitigating oxidative stress .

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition: The thioether moiety may facilitate interactions with enzymes involved in bacterial and cancer cell metabolism.

- Cellular Uptake: The methoxyphenyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

- Reactive Oxygen Species Scavenging: The presence of the quinoline structure may contribute to the scavenging of free radicals.

Case Studies

A notable case study involved the evaluation of this compound's effects on inflammatory conditions where its ability to inhibit myeloperoxidase (MPO), an enzyme linked to inflammation, was highlighted . This suggests that compounds with similar structures could be developed as therapeutic agents for inflammatory diseases.

Scientific Research Applications

Structure and Composition

This compound belongs to the class of quinoline derivatives, characterized by a complex structure that includes a methoxyphenyl group and a thioether moiety. Its molecular formula is with a molecular weight of approximately 388.4 g/mol .

Anticancer Activity

Recent studies have demonstrated that methyl 2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits promising anticancer properties. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Breast Cancer

A notable study investigated the effects of this compound on breast cancer cells, revealing that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study utilized various assays to confirm these effects, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Properties

Another area of application is in antimicrobial research. The compound has shown activity against several bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Study: Bacterial Inhibition

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. These findings support further exploration into its use as a basis for developing new antibiotics .

Anti-inflammatory Effects

Research has also indicated anti-inflammatory properties associated with this compound. Inflammation is a key factor in various chronic diseases, and compounds that can modulate inflammatory responses are of great interest.

Case Study: Inflammatory Models

In animal models of inflammation, administration of this compound resulted in reduced markers of inflammation and improved clinical outcomes. These effects are thought to be mediated through the inhibition of pro-inflammatory cytokines .

Data Table: Summary of Applications

Chemical Reactions Analysis

Alkylation Reactions

The thioether group may undergo S-alkylation under basic conditions, analogous to methylation studies in quinoline derivatives:

-

Conditions : Alkylation with CH₃I in DMF using triethylamine as a base yields near-quantitative products, but stronger bases (e.g., NaH) are required for subsequent alkylations .

-

Mechanism : Proceeds via an SN2 pathway , with solvent polarity influencing reaction rates .

Table 1: Alkylation Conditions

| Base | Solvent | Yield | Key Observations |

|---|---|---|---|

| Triethylamine | DMF | >80% | Exclusive S-methylation |

| NaH/K₂CO₃ | DMF | 3–99% | Mixtures of O- and N-methylated products |

Hydrolysis of the Ester Group

The methyl ester at position 3 undergoes hydrolysis to yield the carboxylic acid:

-

Method : Treatment with thiourea and anhydrous K₂CO₃ in ethanol, followed by neutralization with acetic acid .

-

Product : 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (yield: ~63%) .

Reactivity of the Quinoline Core

The 4-oxo group enables cyclization or condensation reactions :

-

Hydrazine cyclization : Reaction with hydrazine hydrate in ethanol forms pyrazolidinone derivatives, as observed in similar quinoline systems .

-

Acetylation : Potential reactivity with acylating agents (e.g., acetic anhydride) to modify the amino group, though specifics require further study .

Biological Context

While not directly studied, structural similarity to immunoproteasome inhibitors (e.g., compound 32 in Table 7 ) suggests potential applications in medicinal chemistry, particularly for targeting β1i/β5i subunits .

Structural Analysis

Key Functional Groups :

-

Thioether (S-) : At position 2, enabling alkylation.

-

Amino group (NH) : At position 2 of the ethyl chain, susceptible to acylation or deprotonation.

-

4-oxo group (C=O) : Facilitates cyclization or condensation.

-

Methyl ester (COOMe) : Hydrolyzable to the carboxylic acid.

Table 2: Functional Group Reactivity

| Group | Reaction Type | Expected Products |

|---|---|---|

| Thioether | Alkylation | S-alkylated derivatives |

| Amino | Acylation | Amide derivatives |

| 4-oxo | Cyclization | Heterocyclic derivatives |

| Methyl ester | Hydrolysis | Carboxylic acid |

Analytical Characterization

Structural confirmation typically involves:

Comparison with Similar Compounds

Core Structure and Functional Group Analogues

The 4-oxo-1,4-dihydroquinoline scaffold is a common pharmacophore in medicinal chemistry. Key analogues include:

Key Observations :

- The 2-methoxyphenylamino group in the target compound distinguishes it from analogues like AZ331, which features a 4-methoxyphenyl substitution . This ortho-methoxy group may enhance steric hindrance or alter electronic properties.

- Compared to 4k, the absence of a 4-amino group and presence of a thioether-linked side chain in the target compound suggest divergent biological targets (e.g., enzyme inhibition vs. intercalation) .

Key Observations :

- The target compound likely employs a hybrid approach: acyl chloride-mediated coupling (as in ) for the 2-methoxyphenylamino group and thioether formation (as in ).

- Yields for similar compounds vary widely (e.g., 22% for 6o vs. unquantified yields in Pd-catalyzed reactions ).

Physical and Spectral Properties

Comparative data for select analogues:

Key Observations :

- The target compound’s spectral profile would likely show: ¹H NMR: Resonances for the 2-methoxyphenyl group (δ ~6.8–7.5) and quinoline protons (δ ~7.5–8.5). IR: Peaks for ester C=O (~1700 cm⁻¹) and amide N–H (~3300 cm⁻¹).

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how can intermediates be characterized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with the condensation of 2-methoxyaniline with a thioacetate derivative to form the thioether linkage. The quinoline core is constructed via a Hantzsch-type cyclization, as reported for analogous dihydroquinoline derivatives . Key intermediates (e.g., the thioacetamide or ester precursors) should be characterized using H/C NMR and high-resolution mass spectrometry (HRMS). For example, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives have been confirmed via melting point analysis (270–272°C) and IR spectroscopy to validate carbonyl and amine functionalities .

Q. How can researchers verify the structural conformation of this compound, particularly the spatial arrangement of the thioether and methoxyphenyl groups?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical ambiguities. For instance, methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate was structurally validated via SC-XRD, revealing a boat conformation in the dihydroquinoline ring and planar geometry in the methoxyphenyl substituent . If crystallization fails, DFT-based computational modeling paired with NOESY NMR can infer spatial proximity of protons in the thioether and methoxyphenyl moieties .

Q. What spectroscopic techniques are critical for confirming the purity and identity of this compound?

- Methodological Answer :

- NMR : H NMR should resolve the aromatic protons of the quinoline (δ 7.5–8.5 ppm) and methoxyphenyl (δ 6.8–7.3 ppm) groups. The methyl ester typically appears as a singlet near δ 3.8–4.0 ppm .

- HRMS : Confirm the molecular ion peak ([M+H]) with an error margin < 5 ppm.

- HPLC-PDA : Use a C18 column with a methanol/water gradient to assess purity (>95%) and detect byproducts from incomplete cyclization .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thioether linkage formation, given potential competing side reactions?

- Methodological Answer : The thioether formation between 2-mercaptoethylamine derivatives and halogenated precursors is prone to oxidation or disulfide byproducts. To mitigate this:

- Use inert atmospheres (N/Ar) and anhydrous solvents (e.g., DMF or THF).

- Employ catalysts like Cu(I) iodide, which enhances coupling efficiency in analogous thiophene syntheses .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolate intermediates via flash chromatography .

Q. What strategies are effective in resolving contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) observed in dihydroquinoline derivatives?

- Methodological Answer :

- Dose-Response Studies : Test across a broad concentration range (e.g., 1–100 µM) to identify threshold effects. For example, ethyl 2-cyanoacrylate-thiophene derivatives showed antioxidant activity at 10 µM but pro-oxidant effects at 50 µM due to redox cycling .

- Mechanistic Probes : Use ROS-specific fluorescent dyes (e.g., DCFH-DA) and enzyme inhibitors (e.g., catalase) to dissect pathways.

- Structural Modifications : Compare analogs with varying substituents (e.g., replacing the methoxy group with hydroxy) to isolate structure-activity relationships .

Q. How does the dihydroquinoline core’s conformation influence binding to biological targets, such as calcium channels or microbial enzymes?

- Methodological Answer :

- Molecular Docking : Simulate interactions with targets like bacterial DNA gyrase or voltage-gated calcium channels. For example, 1,4-dihydropyridines exhibit calcium modulation via planar vs. boat conformations .

- Dynamic NMR : Analyze ring puckering in solution to correlate flexibility with activity.

- Crystallography : Resolve co-crystals with target proteins (e.g., CYP450 enzymes) to identify key hydrogen bonds or hydrophobic interactions .

Q. What solvent systems are recommended for solubility challenges in biological assays, given the compound’s hydrophobic quinoline core?

- Methodological Answer :

- Polar Solvents : Use DMSO for stock solutions (≤10% v/v in assays to avoid cytotoxicity).

- Surfactants : Add Tween-80 (0.1% w/v) to enhance aqueous dispersion.

- Co-Solvents : Test ethanol/propylene glycol mixtures (1:1), which improved solubility for ethyl 4-oxo-quinoline derivatives without destabilizing proteins .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for structurally similar compounds?

- Methodological Answer :

- Reproduce Conditions : Ensure identical purification methods (e.g., recrystallization from ethanol vs. acetone). For example, ethyl 4-oxo-quinoline-3-carboxylate derivatives show mp variations (±5°C) based on solvent polarity .

- Cross-Validate : Compare with literature using the same instrumentation (e.g., Bruker vs. Varian NMR systems).

- Check for Polymorphism : SC-XRD can reveal different crystal packing modes affecting thermal properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.